

# meta-analysis of clinical trials involving Mapracorat

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Clinical Performance of Mapracorat

**Mapracorat** is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory conditions. As a SEGRA, **Mapracorat** is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects. This guide provides a comparative meta-analysis of clinical trial data for **Mapracorat** across three key indications: allergic conjunctivitis, atopic dermatitis, and post-cataract surgery inflammation, with a comparison to established alternative treatments.

# **Allergic Conjunctivitis**

**Mapracorat** has been evaluated for its efficacy in treating the signs and symptoms of allergic conjunctivitis. A primary comparator in this indication is dexamethasone, a potent corticosteroid.

#### **Data Presentation**

Table 1: Comparison of Mapracorat and Dexamethasone for Allergic Conjunctivitis



| Parameter                                      | Mapracorat                                                                            | Dexamethasone                                        | Source(s) |
|------------------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| Mechanism of Action                            | Selective Glucocorticoid Receptor Agonist (SEGRA)                                     | Corticosteroid                                       | [1]       |
| Key Efficacy<br>Outcomes                       | Reduction in ocular itching and conjunctival redness                                  | Reduction in ocular itching and conjunctival redness | [1][2][3] |
| Effect on Intraocular<br>Pressure (IOP)        | Lower propensity for IOP increase compared to dexamethasone                           | Known risk of increasing IOP                         | [1]       |
| Clinical Trial Identifier                      | NCT01289431                                                                           | Phase 3 trial (unspecified NCT)                      | [2][3]    |
| Primary Efficacy<br>Endpoints<br>(NCT01289431) | Ocular itching (0-4 scale), Conjunctival, Ciliary, and Episcleral redness (0-4 scale) | Ocular itching and conjunctival redness              | [2][3]    |

# **Experimental Protocols**

The clinical evaluation of **Mapracorat** for allergic conjunctivitis often employs the Conjunctival Allergen Challenge (CAC) model.[3]

- Study Design: A dose-ranging study to evaluate the safety and efficacy of **Mapracorat** ophthalmic formulation compared to its vehicle in preventing the signs and symptoms of allergic conjunctivitis using a CAC model.[3]
- Inclusion Criteria: Participants with a positive history of ocular allergies and a positive skin test reaction, as well as a positive bilateral CAC reaction.
- Outcome Measures:



- Ocular Itching: Assessed by the participant on a 0-4 scale, with half-unit increments allowed. Lower scores indicate less itching.[3]
- Conjunctival, Ciliary, and Episcleral Redness: Assessed by the investigator on a 0-4 scale,
   with half-unit increments allowed. Lower scores indicate less redness.[3]

For the dexamethasone intracanalicular insert study:

- Study Design: A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.[2]
- Primary Efficacy Endpoints: Ocular itching at 3, 5, and 7 minutes post-CAC, and investigatorevaluated conjunctival redness at 7, 15, and 20 minutes post-CAC.[2]

# **Signaling Pathway**



Click to download full resolution via product page

Caption: Simplified signaling pathway of **Mapracorat** in modulating inflammatory responses.

# **Atopic Dermatitis**

**Mapracorat** has been investigated as a topical treatment for atopic dermatitis (eczema), with the aim of providing anti-inflammatory effects comparable to topical corticosteroids but with a better safety profile, particularly concerning skin atrophy.

### **Data Presentation**

Table 2: Comparison of Mapracorat and Topical Corticosteroids for Atopic Dermatitis



| Parameter                                | Mapracorat<br>Ointment                                          | Topical Corticosteroids (e.g., Betamethasone)          | Source(s) |
|------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------|-----------|
| Mechanism of Action                      | Selective Glucocorticoid Receptor Agonist (SEGRA)               | Corticosteroid                                         | [1]       |
| Key Efficacy<br>Outcomes                 | Reduction in signs and symptoms of atopic dermatitis            | Reduction in inflammation and itching                  | [4][5]    |
| Effect on Skin Atrophy                   | Investigated for a<br>lower potential for skin<br>thinning      | Known risk of skin<br>atrophy with long-term<br>use    | [4][6]    |
| Clinical Trial Identifier                | NCT01359787                                                     | Various                                                | [5]       |
| Primary Efficacy Endpoints (NCT01359787) | Efficacy and safety of three concentrations compared to vehicle | Improvement in severity of disease and quality of life | [5][7]    |

# **Experimental Protocols**

For the Mapracorat ointment trial (NCT01359787):

- Study Design: A study to evaluate the efficacy and safety of three different concentrations of Mapracorat ointment compared to the ointment base (vehicle) over 4 weeks in subjects with atopic dermatitis.[5]
- Inclusion Criteria: Participants with a diagnosis of atopic dermatitis according to the Hanifin and Rajka Criteria.
- Exclusion Criteria: Pregnancy, breast-feeding, clinically relevant diseases that could interfere with the study, and known immunosuppressive disorders.[5]

For topical corticosteroid trials:



- General Design: Often randomized controlled trials comparing different potencies of corticosteroids or comparing them against a placebo or vehicle.[7]
- Outcome Measures: Commonly include the Three-Item Severity (TIS) score, Investigator's Global Assessment (IGA), and measures of skin thickness to assess for atrophy.[4]

# **Experimental Workflow**



Click to download full resolution via product page

Caption: A typical workflow for a clinical trial of **Mapracorat** in atopic dermatitis.



# **Post-Cataract Surgery Inflammation**

**Mapracorat** has been evaluated for its potential to treat ocular inflammation and pain following cataract surgery. A common alternative for this indication is the nonsteroidal anti-inflammatory drug (NSAID) ketorolac.

#### **Data Presentation**

Table 3: Comparison of Mapracorat and Ketorolac for Post-Cataract Surgery Inflammation



| Parameter                                                      | Mapracorat<br>Ophthalmic<br>Suspension, 3%                                                                   | Ketorolac<br>Ophthalmic<br>Solution              | Source(s) |
|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------|-----------|
| Mechanism of Action                                            | Selective Glucocorticoid Receptor Agonist (SEGRA)                                                            | Cyclo-oxygenase<br>(COX) Inhibitor<br>(NSAID)    | [1][8]    |
| Key Efficacy<br>Outcomes                                       | Reduction of postoperative inflammation and pain                                                             | Reduction of postoperative inflammation and pain | [9][10]   |
| Clinical Trial Identifier                                      | NCT01591655                                                                                                  | NCT00524264                                      | [10][11]  |
| Primary Efficacy<br>Endpoints<br>(NCT01591655)                 | Treatment of postoperative inflammation and pain                                                             | Treatment of inflammation and pain               | [10][11]  |
| Reported Efficacy<br>(Ketorolac)                               | Significantly improved<br>summed inflammation<br>score and ocular pain<br>relief (32% vs 17% for<br>vehicle) | -                                                | [9]       |
| Clearing of Anterior<br>Chamber<br>Inflammation<br>(Ketorolac) | -                                                                                                            | 53% vs 26% for<br>vehicle at 2 weeks             | [9]       |
| Pain Score of Zero<br>(Ketorolac)                              | -                                                                                                            | 72% vs 40% for vehicle                           | [9]       |

# **Experimental Protocols**

For the Mapracorat ophthalmic suspension trial (NCT01591655):

• Study Design: A clinical study to compare the safety and efficacy of **Mapracorat** ophthalmic suspension, 3% with its vehicle for the treatment of postoperative inflammation and pain following cataract surgery.[10]



Inclusion Criteria: Candidates for routine, uncomplicated cataract surgery with a potential
postoperative pinhole Snellen visual acuity of at least 20/200 in the study eye and with
Grade 2 or higher anterior chamber cells on postoperative day 1.[10]

For the Ketorolac ophthalmic solution trial (NCT00524264):

- Study Design: A 16-day study to evaluate the safety and efficacy of ketorolac eye drops for the treatment of inflammation and pain associated with cataract surgery.[11]
- Intervention: Ophthalmic drops administered twice daily pre- and post-operation, and six doses on the day of surgery.[11]

# **Logical Relationship**



Click to download full resolution via product page



Caption: Logical flow of treatment for post-cataract surgery inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 Randomized Study of Efficacy and Safety of a Dexamethasone Intracanalicular Insert in Patients With Allergic Conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. karger.com [karger.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Topical corticosteroids in atopic dermatitis: Recent research reassures that they are safe and effective in the medium term - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of ophthalmic ketorolac in treatment of pain and inflammation following cataract surgery PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approves Ketorolac for Cataract Surgery Pain, Inflammation [medscape.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [meta-analysis of clinical trials involving Mapracorat].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676068#meta-analysis-of-clinical-trials-involving-mapracorat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com